3-(Methylamino)benzene-1-sulfonylfluoride
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Overview
Description
3-(Methylamino)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 3-(Methylamino)benzene-1-sulfonylfluoride, can be achieved through a one-pot process from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents. The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . An efficient system can be achieved with a phase transfer catalyst, such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)benzene-1-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-(Methylamino)benzene-1-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to react with specific amino acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)benzene-1-sulfonylfluoride involves its reactivity with specific molecular targets. The sulfonyl fluoride group can covalently bind to active-site amino acid residues in proteins, leading to enzyme inhibition . This covalent interaction is highly selective, making the compound valuable for studying protein function and developing targeted therapies.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
Uniqueness
3-(Methylamino)benzene-1-sulfonylfluoride is unique due to its specific reactivity and stability. Its ability to selectively interact with proteins and enzymes sets it apart from other sulfonyl fluorides, making it a valuable tool in biochemical research and therapeutic development .
Properties
Molecular Formula |
C7H8FNO2S |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3 |
InChI Key |
XGSLSQKGZRCILA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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